molecular formula C20H24N2OS B4143588 2-(1-adamantyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

2-(1-adamantyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4143588
M. Wt: 340.5 g/mol
InChI Key: OGXUANQVPQFGAX-UHFFFAOYSA-N
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Description

2-(1-adamantyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that features an adamantyl group and a benzothiazole moiety. Compounds containing these groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-adamantyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Adamantyl Acetate Intermediate: Adamantane is reacted with acetic anhydride in the presence of a catalyst to form 1-adamantyl acetate.

    Formation of the Benzothiazole Intermediate: 6-methyl-1,3-benzothiazole is synthesized through a cyclization reaction involving 2-aminothiophenol and acetic acid.

    Coupling Reaction: The adamantyl acetate intermediate is then coupled with the benzothiazole intermediate in the presence of a base such as sodium hydride to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the adamantyl group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions could potentially target the benzothiazole moiety, leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound may undergo substitution reactions, particularly at the acetamide group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the adamantyl group could lead to 1-hydroxyadamantane derivatives.

Scientific Research Applications

2-(1-adamantyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its potential pharmacological activities, such as antiviral, antibacterial, or anticancer properties.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(1-adamantyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide would depend on its specific biological target. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through various pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-adamantyl)-N-(benzothiazol-2-yl)acetamide: Lacks the methyl group on the benzothiazole moiety.

    2-(1-adamantyl)-N-(6-methyl-1,3-benzothiazol-2-yl)ethanamide: Has an ethanamide group instead of an acetamide group.

Uniqueness

The presence of both the adamantyl and benzothiazole moieties in 2-(1-adamantyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide may confer unique properties, such as enhanced stability or specific biological activity, compared to similar compounds.

Properties

IUPAC Name

2-(1-adamantyl)-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2OS/c1-12-2-3-16-17(4-12)24-19(21-16)22-18(23)11-20-8-13-5-14(9-20)7-15(6-13)10-20/h2-4,13-15H,5-11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXUANQVPQFGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)CC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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